4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
GSK-J4 inhibits the activity of JMJD3 and UTX by binding to the active site of these enzymes. This binding prevents the enzymes from removing methyl groups from histone H3 lysine 27 (H3K27), leading to an increase in the levels of H3K27me3.
Biochemical and Physiological Effects
The increased levels of H3K27me3 resulting from GSK-J4 treatment have been found to have a variety of biochemical and physiological effects. In cancer cells, GSK-J4 treatment has been found to inhibit the expression of oncogenes and induce apoptosis. GSK-J4 has also been found to inhibit the differentiation of Th17 cells, leading to a decrease in the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of GSK-J4 is its specificity for JMJD3 and UTX. This specificity allows for the selective inhibition of these enzymes without affecting other histone demethylases. However, GSK-J4 has been found to have limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on GSK-J4. One area of research is in the development of more soluble analogs of GSK-J4 that can be more easily used in lab experiments. Another area of research is in the exploration of the potential therapeutic uses of GSK-J4 in the treatment of cancer and inflammatory diseases. Finally, further research is needed to fully understand the role of JMJD3 and UTX in epigenetic regulation and their potential as therapeutic targets.
Synthesemethoden
The synthesis of GSK-J4 involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-hydroxyethyl)ethylenediamine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid and 6-chloropyridazine-3-carboxylic acid. The final product is then purified through column chromatography to obtain pure GSK-J4.
Wissenschaftliche Forschungsanwendungen
GSK-J4 has been extensively studied for its potential use in scientific research. One of the primary areas of research has been in the field of epigenetics, where GSK-J4 has been found to inhibit the activity of the histone demethylase JMJD3. This inhibition leads to an increase in the levels of H3K27me3, a histone modification associated with gene repression. GSK-J4 has also been found to inhibit the activity of UTX, another histone demethylase, leading to an increase in H3K27me3 levels.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLGXJXBHUWTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.